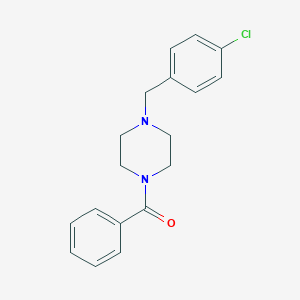

1-Benzoyl-4-(4-chlorobenzyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H19ClN2O |

|---|---|

Molecular Weight |

314.8 g/mol |

IUPAC Name |

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C18H19ClN2O/c19-17-8-6-15(7-9-17)14-20-10-12-21(13-11-20)18(22)16-4-2-1-3-5-16/h1-9H,10-14H2 |

InChI Key |

HTZJJPRGYAVVHY-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of 1 Benzoyl 4 4 Chlorobenzyl Piperazine and Analogues

Quantum Chemical Studies

Quantum chemical studies, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties and chemical behavior of 1-Benzoyl-4-(4-chlorobenzyl)piperazine and its analogues.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure and predicting the reactivity of molecular systems. nih.gov For aryl sulfonyl piperazine (B1678402) derivatives, calculations using the B3LYP method with a 6-31G(d,p) basis set have been employed to determine optimized molecular structures and electronic features. researchgate.net Such theoretical calculations help in understanding the molecule's stability and the delocalization of charge. researchgate.net

A key application of DFT in this context is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP analysis identifies the positive and negative electrostatic potential regions of a molecule, which is crucial for predicting its reactivity. researchgate.net For instance, in related piperazine derivatives, negative potentials are often localized around electronegative atoms like oxygen in sulfamide (B24259) or carbonyl functions, while positive potentials are found around hydrogen atoms, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net This approach allows for a detailed prediction of how this compound might interact with other molecules. The structural parameters, including bond lengths and angles, are optimized to find the most stable conformation of the molecule, which is a prerequisite for further computational analysis. researchgate.netresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Compounds

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Carbazole-based compound 1 | -5.49 | -2.07 | 3.42 | nankai.edu.cn |

| Carbazole-based compound 2 | -5.11 | -2.61 | 2.50 | nankai.edu.cn |

| Carbazole-based compound 3 | -5.73 | -2.94 | 2.79 | nankai.edu.cn |

| Carbazole-based compound 4 | -5.39 | -2.88 | 2.51 | nankai.edu.cn |

Conceptual DFT-Based Chemical Reactivity Descriptors

Conceptual DFT provides a framework for defining and calculating chemical concepts from the electron density. nih.gov These descriptors quantify the reactivity of a molecule. nih.gov Global reactivity descriptors, such as electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), are calculated from the energies of the HOMO and LUMO. nih.gov

Chemical Hardness (η) measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Electronic Chemical Potential (μ) indicates the tendency of electrons to escape from a system.

Global Electrophilicity (ω) quantifies the ability of a species to accept electrons.

These descriptors are used to compare the reactivity of different compounds within a series. For example, studies on aryl sulfonyl piperazine derivatives have used these parameters to identify the most reactive and softest compound in a series, providing valuable insights for synthetic chemistry and drug design. nih.govresearchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for understanding how a ligand like this compound might interact with a biological target, such as a protein or enzyme.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. hilarispublisher.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. researchgate.net For piperazine derivatives, docking studies have been performed to predict their binding affinity and mode of interaction with various biological targets, including anticancer targets like DNA Topoisomerase II and protein kinases. researchgate.net

The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov The results reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's active site. nih.gov For instance, docking studies on similar compounds have shown the formation of hydrogen bonds with residues like Aspartic acid (Asp). These insights are crucial for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity. researchgate.net

Table 2: Example of Molecular Docking Scores for a Piperazine Analogue Against a Biological Target

| Compound | Target Protein (PDB ID) | Docking Score (Binding Free Energy, kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| Compound 4 (an ERRα inverse agonist) | ERRα | -3.0 (Contribution from Phe328) | Phe328, Leu365, Glu331 | nih.gov |

| Compound 4 (an ERRα inverse agonist) | ERRα | -3.0 (Contribution from Leu365) | Phe328, Leu365, Glu331 | nih.gov |

Note: The data represents the decomposed binding free energy contributions of key residues for a related compound, as specific docking scores for the title compound were not available.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic motions of the system over time, providing insights into the conformational flexibility of the ligand and protein, and the stability of the binding complex. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-chlorobenzhydryl)piperazine (B1679854) |

| 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netresearchgate.nettriazolo[4,3-a]pyridine |

| 1-phenyl-4-benzoyl-1-hydro-triazole |

| 4-chlorobenzophenone |

| 1-(2-chloro-1-oxoethyl)-4-(p-fluorophenyl)piperazine |

| 1-(2-chloro-1-oxoethyl)-4-(3,4-dichlorophenyl)piperazine |

| 1-(2-chloro-1-oxoethyl)-4-(m-trifluoromethylphenyl)piperazine |

| 4-(chloromethyl)benzoyl chloride |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to formulate the relationship between the chemical structure of a compound and its biological activity or other molecular properties. drugdesign.org This approach is instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds.

The development of predictive QSAR models for piperazine derivatives is a critical step in identifying new therapeutic agents. mdpi.comresearchgate.net These models aim to establish a mathematical correlation between the physicochemical properties of piperazine compounds and their biological activities, such as enzyme inhibition or receptor binding. mdpi.comopenpharmaceuticalsciencesjournal.com The process typically involves a dataset of piperazine analogues with known activities, which is divided into a training set and a test set. openpharmaceuticalsciencesjournal.comnih.gov The training set is used to build the model, while the test set validates its predictive power. openpharmaceuticalsciencesjournal.comnih.gov

Multiple Linear Regression (MLR) is a commonly used statistical technique to generate these models. mdpi.comopenpharmaceuticalsciencesjournal.com For instance, a study on piperazine derivatives as renin inhibitors developed a robust QSAR model with a high correlation coefficient (R²) of 0.846 and a cross-validation correlation coefficient (Q²) of 0.818, indicating good predictive ability. openpharmaceuticalsciencesjournal.comresearchgate.netscispace.com Similarly, QSAR models for arylpiperazine derivatives as anti-prostate cancer agents showed strong statistical significance with an R² of 0.8483. nih.gov These models help in understanding which structural features are crucial for the desired biological effect, thereby guiding the design of more potent analogues. researchgate.netopenpharmaceuticalsciencesjournal.com The ultimate goal is to use these validated models to predict the activity of novel compounds, like this compound, before their synthesis, saving time and resources. mdpi.com

The accuracy of a QSAR model is highly dependent on the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For piperazine derivatives, a wide range of descriptors are calculated using specialized software like Gaussian, Chemsketch, and Dragon. mdpi.comopenpharmaceuticalsciencesjournal.com These descriptors can be broadly categorized into lipophilic, electronic, and steric parameters, each influencing a drug's behavior in a biological system. rasayanjournal.co.inubaya.ac.id

Lipophilic parameters , such as the logarithm of the partition coefficient (LogP), describe a molecule's ability to pass through biological membranes. rasayanjournal.co.in

Electronic parameters , like the energy of the lowest unoccupied molecular orbital (ELUMO) and the Hammett constant (σ), relate to how a molecule interacts with its target at an electronic level. mdpi.comrasayanjournal.co.in

Steric parameters , including Molar Refractivity (MR) and Taft's steric parameter (Es), describe the size and shape of the molecule, which are critical for receptor fit. rasayanjournal.co.inubaya.ac.id

Studies on piperazine derivatives have identified several key descriptors that correlate significantly with their biological activity. mdpi.comopenpharmaceuticalsciencesjournal.com For example, constitutional descriptors such as the sum of van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) have been shown to be vital for the renin inhibitory activity of piperazine compounds. openpharmaceuticalsciencesjournal.comscispace.com Another study on piperazine derivatives as mTORC1 inhibitors found that ELUMO, electrophilicity index (ω), MR, aqueous solubility (LogS), and topological polar surface area (TPSA) were significantly correlated to their inhibitory activity. mdpi.com

Table 1: Examples of Molecular Descriptors Used in QSAR Models of Piperazine Derivatives

| Descriptor Category | Descriptor Name | Symbol | Description | Relevance |

| Electronic | Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Represents the energy of the lowest energy orbital that is not occupied by an electron; relates to a molecule's ability to accept electrons. | Correlates with receptor interaction and chemical reactivity. mdpi.com |

| Electronic | Electrophilicity Index | ω | Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. | Indicates the propensity of a molecule to act as an electrophile in reactions. mdpi.com |

| Steric/Physicochemical | Molar Refractivity | MR | A measure of the total polarizability of a mole of a substance. | Related to the volume of the molecule and van der Waals forces, influencing binding to receptors. mdpi.com |

| Lipophilic | Aqueous Solubility | LogS | The logarithm of the molar solubility of a compound in water. | Affects absorption and distribution of a drug. mdpi.com |

| Topological | Topological Polar Surface Area | TPSA | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. mdpi.com |

| Constitutional | Sum of van der Waals volumes | Sv | A descriptor related to the bulk and size of the molecule. | Plays a vital role in the binding of ligands with enzymes. openpharmaceuticalsciencesjournal.com |

In Silico Pharmacokinetic and Drug-Likeness Prediction

ADME parameters determine the bioavailability and disposition of a drug in the body. For piperazine derivatives, including this compound, these properties can be estimated using computational platforms like SwissADME and pkCSM. mdpi.comrasayanjournal.co.in Key predicted parameters include:

Absorption: High gastrointestinal (GI) absorption is predicted for many piperazine derivatives, which is a favorable property for orally administered drugs. researchgate.netmdpi.com

Distribution: Blood-Brain Barrier (BBB) permeability is a critical parameter. Some studies predict that certain quinazoline-linked piperazine derivatives are not BBB permeable, which can be desirable to avoid central nervous system side effects. researchgate.net

Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is a major concern as it can lead to drug-drug interactions. In silico models can predict whether a compound is likely to be an inhibitor of these enzymes. researchgate.netmdpi.com For example, some piperazine derivatives are predicted not to inhibit CYP1A2, suggesting a lower risk of certain metabolic interactions. researchgate.net

Excretion: The route and rate of elimination are important for determining dosing frequency. Oral clearance can be affected by factors like P-glycoprotein (P-gp) inhibition. mdpi.com

Table 2: Illustrative In Silico ADME Predictions for Piperazine Analogues

| Compound Type | GI Absorption | BBB Permeant | CYP1A2 Inhibitor | P-gp Substrate | Bioavailability Score |

| Quinazoline-linked piperazine researchgate.net | High | No | No | N/A | N/A |

| 4′-(Piperazin-1-yl)benzanilides mdpi.com | High | Yes/No | N/A | N/A | N/A |

| Alpidem (Imidazopyridine derivative) nih.gov | High | Yes | No | Yes | 0.55 |

| Melatonin N-amide derivatives nih.gov | High | Yes | No | No | 0.55 |

Note: This table provides examples from studies on various piperazine analogues to illustrate the types of predictions made. N/A indicates data not available in the cited source.

Drug-likeness is a qualitative concept used to assess whether a compound has properties that would make it a likely orally active drug in humans. units.it Several rule-based filters are used for this evaluation, with Lipinski's Rule of Five being the most well-known. drugbank.comgardp.org This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Many studies on piperazine derivatives evaluate them against Lipinski's rules. For instance, an investigation into quinazoline-linked piperazine analogues showed that most compounds adhered to Lipinski's rule of five, indicating favorable drug-like characteristics. researchgate.net Other rules, such as those proposed by Veber (related to rotatable bonds and TPSA) and Egan (the "egg plot" for absorption and BBB penetration), are also employed to provide a more comprehensive assessment of a compound's potential as a drug candidate. mdpi.com The evaluation of these parameters for this compound would be a crucial step in its preclinical assessment.

Table 3: Drug-Likeness Parameter Evaluation for this compound

| Parameter | Value | Lipinski's Rule | Compliance |

| Molecular Weight (MW) | 328.84 g/mol | ≤ 500 | Yes |

| LogP (Octanol/Water Partition Coefficient) | 3.9 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 10 | Yes |

| Number of Violations | 0 | ≤ 1 | Pass |

Note: Values are calculated based on the known structure of this compound and standard computational methods. These values confirm the compound's compliance with Lipinski's Rule of Five.

Investigation of Biological Mechanisms for Piperazine Derivatives with Benzoyl and Benzyl Moieties

Enzyme Inhibition Mechanism Studies

The capacity of 1-Benzoyl-4-(4-chlorobenzyl)piperazine and its analogues to inhibit various enzymes is a key area of research. These interactions are fundamental to their potential therapeutic applications, and understanding the mechanisms provides insight into their structure-activity relationships (SAR).

Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme in the biosynthetic pathway of melanin. Inhibitors of this enzyme are of great interest in medicine and cosmetics. Studies on a series of benzoyl and cinnamoyl piperazine (B1678402) amides have demonstrated their potential as tyrosinase inhibitors. nih.gov

A structurally similar compound, 1-Benzyl-4-(4-chlorobenzoyl)piperazine , was synthesized and evaluated for its ability to inhibit mushroom tyrosinase. nih.govacs.org In general, benzylpiperazine analogues were found to be more potent than the corresponding phenylpiperazines, suggesting that increased flexibility in this part of the molecule may be important for interaction with the enzyme. nih.gov Another study on derivatives featuring a 4-fluorobenzylpiperazine moiety also identified potent competitive inhibitors of tyrosinase, further underscoring the importance of the substituted benzylpiperazine scaffold for this activity. nih.gov

Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is a serine hydrolase that plays a crucial role in degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov While many irreversible MAGL inhibitors have been developed, the search for reversible inhibitors is ongoing to mitigate potential side effects. nih.govnih.gov

Research into 4-chlorobenzoylpiperidine derivatives has identified potent and reversible MAGL inhibitors. nih.gov However, a key structural modification—the bioisosteric replacement of the piperidine (B6355638) ring with a piperazine—was found to abolish the inhibitory effect on MAGL in one series of compounds. mdpi.com This suggests that while the benzoylpiperidine scaffold is a privileged structure for MAGL inhibition, the corresponding benzoylpiperazine, as in the title compound, may not share this activity. mdpi.comnih.gov

Table 1: Hydrolase Inhibition Data for Related Piperazine/Piperidine Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Benzoylpiperazine Analogues | Tyrosinase | Benzylpiperazine derivatives are potent inhibitors. Flexibility of the benzyl (B1604629) group appears important for activity. | nih.gov |

| 4-Chlorobenzoylpiperidine Derivatives | MAGL | Identified as potent, reversible inhibitors (e.g., lead compound Ki = 8.6 μM). | nih.gov |

| Piperazine-based MAGL inhibitors | MAGL | Replacing the piperidine ring with piperazine abolished MAGL inhibition in a tested series. | mdpi.com |

The therapeutic potential of piperazine derivatives extends to a variety of other metabolic enzymes.

Matrix Metalloproteinase-3 (MMP-3) and Carbonic Anhydrase (CA): Piperazine sulfonamides have been reported to exhibit inhibitory activity against both MMP-3 and carbonic anhydrase. nih.gov More specifically, derivatives of 1-(4-sulfamoylbenzoyl)piperidine have shown potent, nanomolar inhibition of human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and XII. nih.gov The "tail" approach in inhibitor design, where modifications are made to the part of the molecule extending out of the active site, has been successful, with benzhydrylpiperazine groups being used to achieve selective inhibition. rsc.org

Topoisomerase II: Certain piperazine derivatives have been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer drugs. nih.gov Studies on related structures, such as 4-benzoylthiosemicarbazides, also revealed inhibitory activity against both topoisomerase I and II. nih.gov

PARP-1 and Protein Farnesyltransferase: While research has been conducted on inhibitors for Poly(ADP-ribose) polymerase (PARP) and Protein Farnesyltransferase, a direct link to the 1-benzoyl-4-(benzyl)piperazine scaffold is less established. nih.govnih.govnih.gov For instance, potent farnesyltransferase inhibitors have been developed based on a benzodiazepine (B76468) scaffold, which is structurally distinct from piperazine. nih.gov

Understanding how these inhibitors bind to their target enzymes is crucial for rational drug design.

Tyrosinase Complexes: Docking studies of benzoylpiperazine analogues with tyrosinase suggest that the benzyl group can engage in a π-cation interaction with a protonated arginine residue (Arg268) near the catalytic site. nih.govacs.org Additionally, potential π-interactions between the benzoyl ring and the copper ions and surrounding histidine residues in the active site have been identified. nih.govacs.org For related fluorobenzylpiperazine inhibitors, docking simulations confirmed that the substituted benzyl portion is oriented toward the copper atoms within the tyrosinase catalytic site. nih.gov

Carbonic Anhydrase Complexes: X-ray crystal structures of a benzhydrylpiperazine-containing acetamide (B32628) in complex with hCA II and hCA VII have provided detailed insights into binding. rsc.org These studies show that the inhibitor is stabilized by a greater number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II, explaining its isoform selectivity. The flexibility of the linker and the length of the tail were identified as fundamental features for establishing these differential interactions. rsc.org

MAGL Complexes: For the related piperidine-based MAGL inhibitors, modeling studies suggest that the compound's binding interactions replace a structural water molecule, reproducing its hydrogen bonds within the MAGL binding site and identifying a new key anchoring point for inhibitor development. nih.gov

Receptor Interaction and Modulation

In addition to enzyme inhibition, piperazine derivatives are well-known for their interactions with various neurotransmitter receptors, which is central to their application in neuroscience.

The 1,4-disubstituted aromatic piperazine scaffold is a common feature in ligands targeting dopaminergic and serotonergic receptors.

Dopamine (B1211576) D4 Receptor: A variety of 1,4-disubstituted aromatic piperidines and piperazines have been tested for their affinity to the dopamine D4 receptor. nih.gov Research indicates that these ligands interact with a common aromatic microdomain at the interface of the second and third transmembrane segments of the receptor. nih.gov The subtype selectivity for D4 appears to involve specific interactions within this microdomain. nih.gov Numerous potent and selective D4 receptor antagonists have been developed using piperidine and piperazine scaffolds, highlighting the suitability of this chemical framework for targeting the D4 receptor. nih.govmdpi.com

Serotonin (B10506) Receptors: Arylpiperazine derivatives are known to modulate several serotonin receptors, including 5-HT1A and 5-HT2A. nih.gov Docking studies show that the piperazine moiety often forms a strong charged-assisted hydrogen bond with a highly conserved aspartate residue in the third transmembrane helix of these receptors. nih.gov The nature of the aryl substituent linked to the piperazine ring deeply influences the affinity and selectivity profile. Furthermore, piperazine derivatives can modulate various neurotransmitter systems, including the serotonergic system, through interactions with other targets like sigma-1 receptors. nih.gov

Table 2: Receptor Interaction Data for Related Piperazine Derivatives

| Receptor Target | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Dopamine D4 | 1,4-Disubstituted Aromatic Piperazines/Piperidines | Interact with a common aromatic microdomain. Scaffold is suitable for developing selective D4 antagonists. | nih.govnih.govmdpi.com |

| Serotonin (5-HT1A, 5-HT2A) | Arylpiperazines | Piperazine nitrogen forms key hydrogen bonds with a conserved aspartate residue in the binding site. | nih.gov |

The influence of piperazine derivatives on neurotransmitter concentrations is not limited to direct receptor binding; it can also involve the modulation of transporter proteins.

Serotonin Transporter (SERT): Studies on 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives as potential inhibitors of the serotonin transporter (SERT) have been conducted. nih.gov Molecular modeling suggests that for known ligands, an ionic or cation-π interaction between the protonated piperidine nitrogen and an aspartate or glutamate (B1630785) residue in the binding site is crucial. The presence of a benzyl group on the piperidine nitrogen, as in the title compound's core structure, could potentially hinder the formation of this key interaction, thereby affecting its affinity for SERT. nih.gov

Neurotransmitter Release: Some piperazine derivatives, such as 1-benzylpiperazine (B3395278) (BZP), act by enhancing the release of catecholamines, including dopamine. researchgate.net This increases the concentration of the neurotransmitter in the synapse, which in turn leads to greater activation of postsynaptic receptors. This mechanism of action, which focuses on release rather than uptake inhibition, represents another way these compounds can modulate neurotransmission. researchgate.net

Modulation of Cellular Pathways

The anticancer potential of this compound and its derivatives is rooted in their ability to modulate key cellular pathways that govern cell growth, proliferation, and survival. Research into this class of compounds has revealed a multi-faceted approach to inhibiting cancer cell viability, encompassing direct anti-proliferative effects, the induction of programmed cell death, interference with essential cellular machinery, and disruption of the normal cell cycle.

Anti-proliferative Effects and Associated Mechanisms in Cellular Models

A significant body of research has demonstrated the potent anti-proliferative effects of this compound and its analogs across a diverse range of human cancer cell lines. A key study by Gurdal and colleagues in 2012 systematically evaluated a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives for their cytotoxic activity. researchgate.net These compounds exhibited significant cell growth inhibitory activity against a panel of cancer cell lines, including those derived from liver, breast, colon, gastric, and endometrial cancers. researchgate.nettandfonline.com

The anti-proliferative activity is typically quantified by the GI50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. The parent compound, 1-benzoyl-4-(4-chlorobenzhydryl)piperazine, demonstrated notable cytotoxicity. For instance, its GI50 values were recorded as 3.12 µM in HUH7 (hepatocellular carcinoma), 4.11 µM in HCT-116 (colon carcinoma), and 3.98 µM in MCF7 (breast adenocarcinoma) cell lines. researchgate.net The broad-spectrum activity of these compounds highlights their potential as versatile anticancer agents.

The following table summarizes the anti-proliferative activity (GI50 in µM) of 1-benzoyl-4-(4-chlorobenzhydryl)piperazine and its derivatives against various cancer cell lines.

| Compound | Substituent (R) | HUH7 (Liver) | HCT-116 (Colon) | MCF7 (Breast) |

| 5a | H | 3.12 | 4.11 | 3.98 |

| 5b | 4-F | 2.08 | 3.84 | 3.55 |

| 5c | 4-CH3 | 2.45 | 4.23 | 4.11 |

| 5d | 4-OCH3 | 2.87 | 4.56 | 4.32 |

| 5e | 4-NO2 | 1.91 | 2.15 | 2.03 |

| 5f | 4-Biphenyl | 5.23 | 6.14 | 5.98 |

| 5g | 3,4-di-F | 2.21 | 3.99 | 3.76 |

Data sourced from Gurdal et al., 2012. researchgate.net

Induction of Programmed Cell Death (Apoptosis) Pathways

While direct cytotoxicity is a key aspect of their anticancer activity, piperazine derivatives, including those with benzoyl and benzyl moieties, are also known to induce programmed cell death, or apoptosis. nih.gov This is a crucial mechanism for eliminating cancerous cells in a controlled manner, thereby preventing inflammation and damage to surrounding healthy tissues.

Studies on structurally related piperazine compounds have shown that they can trigger apoptosis through the intrinsic, or mitochondrial, pathway. researchgate.net This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria into the cytoplasm. This, in turn, activates a cascade of enzymes known as caspases, particularly caspase-9 and the executioner caspase-3, which dismantle the cell from within. researchgate.net For instance, research on a novel piperazine derivative demonstrated a significant increase in the levels of cleaved caspase-3 and cytochrome c, alongside an upregulation of the pro-apoptotic protein Bax, confirming the activation of the mitochondrial apoptosis pathway. researchgate.net Although direct experimental data for this compound is not extensively available, the established pro-apoptotic activity of analogous piperazine compounds strongly suggests a similar mechanism of action.

Interference with Cellular Structural Components (e.g., Microtubule Synthesis)

The cellular cytoskeleton, particularly the microtubule network, is a critical component for maintaining cell shape, intracellular transport, and, most importantly, cell division. Microtubules are dynamic polymers that form the mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis. Disruption of microtubule dynamics is a well-established and effective strategy in cancer chemotherapy.

Mechanistic evaluations of piperazine analogues have indicated that they can function as microtubule-destabilizing agents. nih.gov This interference with microtubule synthesis leads to a dysfunctional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis. tandfonline.com While specific studies on the direct interaction of this compound with tubulin are limited, research on other benzoylpiperazine derivatives has shown that they can inhibit tubulin polymerization, the process of forming microtubules. researchgate.net This suggests that a likely component of the anticancer activity of the title compound involves the disruption of the microtubule network, leading to mitotic catastrophe and cell death.

Cell Cycle Perturbation Analysis

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer is often characterized by the loss of this regulation, leading to uncontrolled proliferation. A key strategy in cancer therapy is to interfere with the cell cycle of cancerous cells, leading to a halt in their division and eventual death.

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

The systematic modification of the chemical structure of a lead compound and the subsequent evaluation of its biological activity is a cornerstone of medicinal chemistry. This process, known as Structure-Activity Relationship (SAR) analysis, provides crucial insights into the pharmacophore—the essential molecular features responsible for the compound's pharmacological activity.

Influence of Substituent Variations on Pharmacological Response

The study by Gurdal and colleagues provides a clear illustration of the influence of substituent variations on the anti-proliferative response of 1-(4-chlorobenzhydryl)piperazine (B1679854) derivatives. researchgate.net By introducing different substituents at the para-position of the benzoyl ring, the researchers were able to modulate the cytotoxic potency of these compounds.

The data presented in the table above (Section 5.3.1) reveals several key SAR trends:

Electron-withdrawing groups: The introduction of a strong electron-withdrawing group, such as a nitro group (NO2), at the para-position of the benzoyl moiety (compound 5e ) resulted in a significant increase in cytotoxic activity across all tested cell lines compared to the unsubstituted parent compound (5a ). researchgate.net This suggests that reducing the electron density of the benzoyl ring may be favorable for activity.

Halogenation: The presence of a fluorine atom at the para-position (compound 5b ) also led to a modest enhancement of anti-proliferative effects. researchgate.net The introduction of a second fluorine atom at the meta-position (compound 5g , 3,4-difluoro) did not appear to offer a significant advantage over the mono-fluoro derivative. researchgate.net

Electron-donating groups: Conversely, the introduction of electron-donating groups, such as a methyl (CH3) group (compound 5c ) or a methoxy (B1213986) (OCH3) group (compound 5d ), did not improve and in some cases slightly decreased the cytotoxic activity compared to the parent compound. researchgate.net

Steric hindrance: The introduction of a bulky biphenyl (B1667301) group at the para-position (compound 5f ) resulted in a marked decrease in cytotoxic activity. researchgate.net This suggests that steric hindrance at this position may be detrimental to the compound's ability to interact with its biological target.

These findings indicate that the electronic properties and the steric bulk of the substituent on the benzoyl ring play a crucial role in determining the pharmacological response of this class of piperazine derivatives.

Stereochemical Considerations in Biological Activity

The significance of stereochemistry in the biological activity of therapeutic agents is a foundational concept in medicinal chemistry. The spatial arrangement of atoms within a molecule can drastically influence its interaction with chiral biological targets such as enzymes and receptors. This often results in stereoisomers (enantiomers or diastereomers) of a drug exhibiting different pharmacological and toxicological profiles.

In the context of "this compound," the molecule possesses a chiral center, which would allow for the existence of different stereoisomers. However, a comprehensive review of the available scientific literature reveals a notable gap in the investigation of the stereochemical aspects of its biological activity.

Current research on "this compound" and its closely related analogs has primarily focused on the synthesis of racemic mixtures and their subsequent evaluation for activities such as cytotoxicity against various cancer cell lines. nih.govresearchgate.net These studies have established the general biological effects of the compound but have not delved into the specific contributions of individual enantiomers.

Detailed research findings that would typically populate a discussion on stereochemical considerations are absent from the public domain. Such a discussion would necessitate data from studies involving:

Enantioselective Synthesis: The synthesis of the individual (R) and (S) enantiomers of "this compound."

Chiral Separation: The resolution of the racemic mixture into its constituent enantiomers, often achieved through techniques like chiral high-performance liquid chromatography (HPLC).

Differential Biological Evaluation: The comparative testing of the separated enantiomers to determine if they possess different potencies, efficacies, or mechanisms of action.

Without such studies, it is not possible to construct a data-driven analysis of how stereochemistry influences the biological activity of this specific compound. The following interactive data table, which would typically present comparative biological data for the stereoisomers, remains unpopulated due to the lack of available research.

Table 1: Comparative Biological Activity of this compound Stereoisomers (No data available in the current scientific literature)

| Stereoisomer | Biological Target | Activity Metric (e.g., IC₅₀, Kᵢ) | Research Findings |

| (R)-enantiomer | Not Studied | Not Determined | No studies found. |

| (S)-enantiomer | Not Studied | Not Determined | No studies found. |

| Racemic Mixture | Various Cancer Cell Lines | Reported (e.g., GI₅₀) | Shows cytotoxic activity. researchgate.net |

The lack of stereochemical investigation for "this compound" represents a significant area for future research. Such studies would be crucial for a complete understanding of its structure-activity relationship and could potentially lead to the development of more potent and selective therapeutic agents.

Future Directions and Research Opportunities for 1 Benzoyl 4 4 Chlorobenzyl Piperazine Research

Rational Design and Synthesis of Next-Generation Piperazine (B1678402) Derivatives

The future of 1-Benzoyl-4-(4-chlorobenzyl)piperazine research is intrinsically linked to the rational design and synthesis of new derivatives with enhanced potency and target specificity. The core structure offers multiple points for chemical modification, primarily on the benzoyl and benzyl (B1604629) rings. Building upon existing knowledge, where derivatives of 1-(4-chlorobenzhydryl)piperazine (B1679854) have been synthesized by reacting it with various benzoyl chlorides, a systematic exploration of structure-activity relationships (SAR) is a key future direction. researchgate.netmdpi.com

Future synthetic strategies will likely focus on:

Substitution Pattern Analysis: Systematically introducing a variety of substituents (e.g., electron-donating, electron-withdrawing, and sterically diverse groups) onto both aromatic rings to probe the electronic and steric requirements for optimal biological activity. For instance, studies on related compounds have shown that introducing fluorine atoms can significantly alter cytotoxic activity. researchgate.net

Scaffold Hopping and Bioisosteric Replacement: Replacing the benzoyl or benzyl moieties with other heterocyclic or aromatic systems to explore new chemical space and potentially discover novel biological activities. This approach has been successfully used to generate new antioxidant compounds from piperazine-2,5-dione scaffolds. nih.gov

A representative synthetic approach for generating new derivatives is outlined below, based on established methods for similar piperazine compounds. mdpi.com

| Step | Reaction | Description |

| 1 | Amide Formation | The reaction of 1-(4-chlorobenzyl)piperazine (B1201428) with a variety of substituted benzoyl chlorides in the presence of a base like triethylamine (B128534). mdpi.com |

| 2 | Purification | Purification of the resulting crude product is typically achieved using column chromatography to isolate the desired this compound derivative. mdpi.com |

This systematic approach will enable the generation of extensive data to build robust SAR models, guiding the design of next-generation compounds with superior therapeutic profiles.

Advanced Spectroscopic and Structural Biology Characterization Techniques

To fully understand the structure-activity relationships of newly synthesized derivatives of this compound, the application of advanced analytical techniques is indispensable. These methods provide critical insights into molecular structure, conformation, and interactions with biological targets.

Future research should rigorously employ a combination of the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D (¹H, ¹³C) and 2D NMR studies are essential for unambiguous structure elucidation. nih.gov Dynamic NMR experiments can also be used to study conformational dynamics, such as the piperazine ring flip and rotation around the amide bond, which can be crucial for receptor binding. beilstein-journals.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for confirming the elemental composition and molecular weight of novel compounds. nih.govbohrium.com

Single-Crystal X-ray Diffraction: This technique provides definitive proof of a molecule's three-dimensional structure, including bond angles, lengths, and the conformation in the solid state. bohrium.comnih.gov This information is invaluable for computational modeling and understanding intermolecular interactions, such as hydrogen bonds, that dictate crystal packing. uky.edu

Hirshfeld Surface Analysis: Derived from X-ray diffraction data, this analysis quantifies intermolecular contacts in the crystal structure, providing a detailed picture of the forces that stabilize the molecular assembly. nih.gov

Table of Spectroscopic and Structural Data for Related Piperazine Compounds

| Compound Class | Techniques Used | Key Findings | Reference |

|---|---|---|---|

| N,N'-substituted piperazines | ¹H/¹³C/¹⁹F NMR, MS, X-ray Diffraction | Confirmed presence of rotational conformers due to the partial amide double bond and piperazine ring inversion. | beilstein-journals.org |

| (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one | FTIR, ¹H/¹³C NMR, HRMS, X-ray Diffraction | Unambiguous structure confirmation and analysis of intermolecular C–H⋯O and C–H⋯N interactions. | bohrium.com |

| 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) | X-ray Diffraction, Hirshfeld Surface Analysis | Revealed a chair conformation for the piperazine ring and quantified intermolecular C-H⋯O contacts. | nih.gov |

By applying these powerful analytical tools, researchers can build a comprehensive understanding of the physicochemical properties of this compound derivatives, which is fundamental to interpreting their biological activity.

Application of Machine Learning in Predictive Modeling for Compound Design

The integration of machine learning (ML) and computational chemistry represents a paradigm shift in drug discovery, offering the potential to dramatically accelerate the design and optimization of lead compounds. For this compound, ML can be a powerful tool to navigate the vast chemical space of possible derivatives.

Future research opportunities in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML-based QSAR models can predict the biological activity of hypothetical derivatives before they are synthesized. nih.gov These models are trained on the experimental data of a series of synthesized compounds and learn the relationship between chemical structure and activity.

Pharmacokinetic (PK) Profile Prediction: ML frameworks can be developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives from their molecular structures. nih.gov This can help in the early identification of candidates with favorable drug-like properties, reducing late-stage failures. For example, ML models have shown high accuracy in predicting key PK parameters like AUC (Area Under the Curve) and Cmax (Maximum Concentration). researchwithrowan.com

Blood-Brain Barrier (BBB) Permeability Prediction: For potential applications in neurological disorders, ML algorithms can be trained to predict whether a compound is likely to cross the BBB. nih.gov Recent studies using algorithms like the extra trees classifier have achieved high predictive accuracy (AUC > 0.95) for BBB permeability. nih.gov

Interactive Table: Machine Learning Models in Drug Discovery

| Model Type | Application | Predicted Property | Potential Impact on Piperazine Research |

|---|---|---|---|

| Hybrid ML-PBPK | Pharmacokinetics | Human PK profiles (AUC, Cmax) | Prioritize derivatives with optimal pharmacokinetic properties for further development. nih.gov |

| Extra Trees Classifier | CNS Permeability | Blood-Brain Barrier Penetration | Design new analogs with the potential to treat central nervous system diseases. nih.gov |

| LSSVM/GA | Property Prediction | Physicochemical properties | Accelerate the screening process by predicting key properties without costly lab experiments. researchgate.net |

By leveraging these predictive models, research efforts can be focused on synthesizing only the most promising candidates, saving significant time and resources.

Exploration of Novel Biological Targets and Mechanistic Pathways

While initial studies on related piperazine compounds have highlighted their potential as cytotoxic agents against cancer cells, the full spectrum of their biological activity remains largely unexplored. researchgate.netmdpi.com A critical future direction is to screen this compound and its next-generation derivatives against a diverse array of biological targets to uncover new therapeutic applications.

Key areas for exploration include:

Oncology: Expanding cytotoxicity screening to a broader panel of cancer cell lines is warranted. Mechanistic studies should be undertaken to identify the specific cellular pathways affected by these compounds, moving beyond simple growth inhibition assays.

Neuropharmacology: Given that many piperazine-containing drugs act on the central nervous system, investigating the potential of these compounds as local anesthetics, analgesics, or agents for neurodegenerative diseases is a logical step. farmaciajournal.com The structural similarity to known ligands for various receptors suggests this could be a fruitful area.

Infectious Diseases: The piperazine scaffold is present in anti-infective agents. For example, some piperazino-piperidine (B8394093) amides are potent CCR5 antagonists, which act as HIV-1 entry inhibitors. nih.gov Screening for antiviral and antibacterial activity could reveal new leads for treating infectious diseases.

Inflammation and Oxidative Stress: Recent research on 1,4-disubstituted piperazine-2,5-diones has shown their potential as antioxidants that function via the IL-6/Nrf2 pathway. nih.gov Investigating whether this compound derivatives share this capability could open up applications in treating diseases with an inflammatory or oxidative stress component.

The exploration of these diverse biological targets will require a multidisciplinary approach, combining high-throughput screening with in-depth mechanistic studies to elucidate the molecular basis of any observed activity. This will be crucial for translating promising laboratory findings into clinically relevant therapeutic candidates.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-Benzoyl-4-(4-chlorobenzyl)piperazine, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions between benzoic acid derivatives and substituted piperazines. For example, 1-aroylpiperazines are prepared using a dehydrating agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to facilitate amide bond formation between the benzoic acid and the piperazine moiety . Optimization parameters include solvent choice (e.g., dichloromethane or methanol), stoichiometric ratios of reagents, and reaction duration. Evidence from analogous compounds suggests that adjusting substituent positions (e.g., chloro vs. methoxy groups) can influence reaction efficiency .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): To confirm substituent positions and piperazine ring integrity (e.g., δ ~2.5–3.5 ppm for piperazine protons) .

- Infrared (IR) Spectroscopy: Identification of amide C=O stretches (~1650 cm⁻¹) and aromatic C-Cl vibrations .

- High-Performance Liquid Chromatography (HPLC): Purity assessment and separation of regioisomers .

- X-ray Crystallography: Resolving supramolecular interactions (e.g., hydrogen bonding, π-stacking) that influence solid-state packing .

Q. How is the cytotoxicity of this compound evaluated in preclinical studies?

Cytotoxicity is assessed using standardized assays (e.g., MTT or SRB) on cancer cell lines (e.g., HepG2, MCF-7). IC₅₀ values are calculated to quantify growth inhibition. For example, structurally similar 4-(4-chlorobenzhydryl)piperazine derivatives showed IC₅₀ values <0.1–0.24 μM against hepatocellular carcinoma lines, indicating potent activity . Time-dependent studies are also conducted to evaluate compound stability and sustained efficacy .

Advanced Research Questions

Q. What structural features of this compound contribute to its biological activity, and how do substituent modifications alter potency?

The benzoyl and 4-chlorobenzyl groups are critical for target engagement. For instance:

- Substituent Position: Replacing 4-chlorobenzyl with 2-fluorobenzyl in analogous compounds reduced MAO-B inhibition from 20% to 7%, highlighting the importance of substituent placement .

- Electron-Withdrawing Groups: Chlorine enhances lipophilicity and membrane permeability, while methoxy groups may improve hydrogen-bonding interactions .

- Piperazine Flexibility: Conformational freedom in the piperazine ring enables adaptation to binding pockets in enzymes or receptors .

Q. How do crystallographic studies resolve contradictions in reported bioactivity data for piperazine derivatives?

X-ray crystallography reveals how supramolecular interactions (e.g., C–H⋯O hydrogen bonds, π-stacking) affect solubility and bioavailability. For example, 1-benzoyl-4-(4-methoxyphenyl)piperazine lacks significant hydrogen bonding, leading to poor aqueous solubility despite high in vitro activity . Such insights guide structural modifications (e.g., introducing hydroxyl groups for enhanced solubility) .

Q. What strategies are employed to address discrepancies in SAR (Structure-Activity Relationship) data for piperazine-based inhibitors?

- Comparative Molecular Docking: Computational models predict binding affinities to targets like MAO-B or kinases, identifying clashes or favorable interactions .

- Isosteric Replacement: Swapping chlorine for fluorine in the benzyl group reduces steric hindrance while maintaining electron-withdrawing effects .

- Metabolic Stability Assays: Microsomal studies assess oxidative degradation pathways (e.g., N-dealkylation) to prioritize stable analogs .

Methodological Recommendations

- Synthesis Optimization: Use EDC/HOBt coupling for amide bond formation to minimize racemization .

- Data Validation: Cross-validate biological activity using orthogonal assays (e.g., enzymatic inhibition + cell-based cytotoxicity) .

- Crystallization Conditions: Employ slow evaporation in polar solvents (e.g., ethanol/water) to obtain high-quality single crystals for X-ray analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.